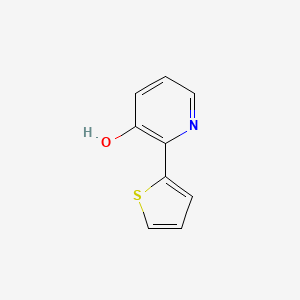

3-HYDROXY-2-(THIOPHEN-2-YL)PYRIDINE

Description

Significance of Pyridine-Thiophene Hybrid Systems in Contemporary Chemistry

Pyridine (B92270) and thiophene (B33073) are both aromatic heterocycles, meaning they are ring-shaped organic compounds containing atoms other than carbon within the ring. ncert.nic.in Pyridine, a six-membered ring with one nitrogen atom, is a fundamental building block in many natural products, including vitamins and alkaloids. nih.gov Its derivatives are widely used in pharmaceuticals and materials science. nih.govnih.gov Thiophene, a five-membered ring with a sulfur atom, is also a key component in many biologically active molecules and functional materials. nih.govlibretexts.org

The combination of these two rings into a single molecule, known as a pyridine-thiophene hybrid system, creates a scaffold with unique electronic and steric properties. This can lead to novel biological activities and material characteristics that are not observed in the individual components. The planarity of the thiophene ring, for instance, can influence how the molecule interacts with biological targets like enzymes and receptors. nih.gov Researchers are actively exploring these hybrid systems to develop new drugs and advanced materials.

Rationale for Investigating 3-HYDROXY-2-(THIOPHEN-2-YL)PYRIDINE

The investigation of this compound is driven by the potential for discovering new therapeutic agents. The presence of both the pyridine and thiophene moieties, which are known pharmacophores (a part of a molecular structure that is responsible for a particular biological or pharmacological interaction), suggests that this compound could exhibit a range of biological activities. nih.gov

Overview of Research Domains Pertaining to the Chemical Compound

Research into this compound and related structures spans several scientific disciplines:

Medicinal Chemistry and Drug Discovery: A primary focus of research is the exploration of the compound's potential as a lead for the development of new drugs. smolecule.com Studies are investigating its possible antimicrobial and other pharmacological properties. smolecule.com The structural similarities to other biologically active molecules make it a candidate for targeting various diseases. nih.govnih.gov

Materials Science: The unique electronic properties of pyridine-thiophene systems suggest potential applications in the development of organic semiconductors and other functional materials. smolecule.com

Chemical Synthesis: Developing efficient and selective methods for synthesizing this compound and its derivatives is an active area of research. This includes exploring new catalytic methods and reaction pathways.

| Physicochemical Properties of this compound | |

| Property | Value |

| Molecular Formula | C9H7NOS |

| Molecular Weight | 177.22 g/mol |

| CAS Number | 1027262-47-0 |

| Predicted Functional Uses of a Structurally Similar Compound | |

| Functional Use | Predicted Probability |

| Skin Conditioner | 0.667 |

| Antimicrobial | 0.554 |

| Hair Dye | 0.535 |

| Flavorant | 0.404 |

| Colorant | 0.395 |

| Organic Pigment | 0.392 |

Structure

3D Structure

Properties

IUPAC Name |

2-thiophen-2-ylpyridin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS/c11-7-3-1-5-10-9(7)8-4-2-6-12-8/h1-6,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKRINYXJXSTYHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10591893 | |

| Record name | 2-(Thiophen-2-yl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500706-99-0 | |

| Record name | 2-(Thiophen-2-yl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Hydroxy 2 Thiophen 2 Yl Pyridine and Its Analogues

Strategies for Constructing the Pyridine (B92270) Core with Thiophene (B33073) Substitution

Building the central pyridine ring already bearing the thiophene substituent is a common and efficient strategy. This can be achieved through various classical and modern synthetic reactions, including multi-component reactions and different types of condensation and cyclization strategies.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. bas.bg Several named MCRs are staples in pyridine synthesis and can be adapted for the preparation of 2-thienylpyridines.

One of the most well-known MCRs for pyridine synthesis is the Hantzsch Dihydropyridine (B1217469) Synthesis . acs.orgchemtube3d.comwikipedia.org This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgorganic-chemistry.org The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring. acs.orgwikipedia.org To generate a 2-thienyl substituted pyridine via this method, a thiophene-containing starting material, such as thiophene-2-carbaldehyde (B41791), can be employed as the aldehyde component. The reaction proceeds through the formation of an enamine from one equivalent of the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the second equivalent of the β-ketoester. These intermediates then combine and cyclize to form the dihydropyridine ring, which is then aromatized. organic-chemistry.org

The Ugi four-component reaction (U-4CR) is another powerful MCR that produces peptide-like structures but can be adapted for the synthesis of various heterocycles. bas.bg It involves the reaction of a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. While not a direct route to this specific pyridine, its principles of convergent synthesis are influential in modern heterocyclic chemistry. bas.bg

Table 1: Overview of Multi-component Reaction Strategies

| Reaction Name | Key Reactants | Relevance to Target Compound |

|---|---|---|

| Hantzsch Synthesis | Aldehyde, β-ketoester (2 eq.), Ammonia | Can utilize thiophene-2-carbaldehyde to introduce the thiophene moiety at the desired position. acs.orgchemtube3d.comwikipedia.org |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | General MCR methodology applicable to complex heterocycle synthesis. bas.bg |

The transformation of a furan (B31954) ring into a pyridine ring represents a valuable synthetic route, particularly for producing 3-hydroxypyridines. This approach leverages readily available starting materials derived from biomass, such as furfural (B47365). google.comresearchgate.net The general mechanism involves the oxidation and opening of the furan ring, followed by cyclization with an ammonia source to form the pyridine ring.

A documented method for preparing 3-hydroxypyridine (B118123) involves reacting furfurylamine (B118560) with hydrogen peroxide in the presence of hydrochloric acid. researchgate.net The reaction proceeds through ring opening and subsequent hydrolysis and cyclization, yielding 3-hydroxypyridine with high purity. researchgate.net Another approach uses furfural directly, reacting it with an ammonia source (like ammonia water) and a catalyst, such as a skeletal iron-based catalyst, in deionized water at elevated temperatures (100-140 °C). google.comresearchgate.net This process avoids harsh reagents and utilizes a renewable starting material. google.com

To apply this to the synthesis of 3-hydroxy-2-(thiophen-2-yl)pyridine, one could start with a 2-thienyl-substituted furan derivative. For example, 2-(thiophen-2-yl)furan could be converted to the corresponding aldehyde or amine and then subjected to the ring transformation conditions described above.

Table 2: Synthesis of 3-Hydroxypyridines from Furan Precursors

| Furan Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|

Classical condensation and cyclization reactions provide robust and versatile pathways to highly substituted pyridines.

The Kröhnke Pyridine Synthesis is a powerful method that involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium acetate. wikipedia.orgnih.gov The reaction proceeds via a Michael addition, followed by cyclization and aromatization to yield 2,4,6-trisubstituted pyridines. wikipedia.org For the synthesis of the target molecule, a ketone such as 2-acetylthiophene (B1664040) can be reacted with iodine and pyridine to form the necessary acylmethylpyridinium iodide salt. wikipedia.org This salt is then reacted with a suitable α,β-unsaturated carbonyl component and ammonium acetate to construct the pyridine ring. wikipedia.orgnih.gov

Another important method is the Bohlmann-Rahtz Pyridine Synthesis . synarchive.comwikipedia.org This two-step process begins with the condensation of an enamine with an ethynylketone to form an aminodiene intermediate. organic-chemistry.org This intermediate, after thermal isomerization, undergoes cyclodehydration to furnish a 2,3,6-trisubstituted pyridine. wikipedia.orgorganic-chemistry.org By using an ethynylketone bearing a thiophene group, this method can be directly applied to create the 2-thienylpyridine scaffold. While the reaction can require high temperatures for the cyclodehydration step, the use of acid catalysts can lower the required temperature. jk-sci.com

Table 3: Key Condensation/Cyclization Reactions for Pyridine Synthesis

| Reaction Name | Key Reactants | Mechanism Highlights | Relevance to Target Compound |

|---|---|---|---|

| Kröhnke Synthesis | α-Pyridinium methyl ketone salt, α,β-Unsaturated carbonyl, Ammonia source | Michael addition followed by cyclization and aromatization. wikipedia.org | A 2-acetylthiophene-derived pyridinium (B92312) salt can be used as a key building block. wikipedia.orgmdpi.com |

| Bohlmann-Rahtz Synthesis | Enamine, Ethynylketone | Condensation to an aminodiene intermediate, followed by cyclodehydration. organic-chemistry.orgresearchgate.net | A thiophene-containing ethynylketone can serve as a precursor. synarchive.comwikipedia.org |

Functional Group Interconversions and Derivatization

An alternative synthetic logic involves the initial synthesis of a 2-(thiophen-2-yl)pyridine scaffold, followed by the introduction of the hydroxyl group and any further modifications to the thiophene ring.

Once the 2-(thiophen-2-yl)pyridine core is assembled, the hydroxyl group can be introduced at the C-3 position through several methods. One common strategy is the use of pyridine N-oxides . The pyridine nitrogen is first oxidized to the N-oxide, which activates the ring towards electrophilic substitution and can also facilitate nucleophilic substitution. abertay.ac.uk The N-oxide is more reactive than the parent pyridine. abertay.ac.ukrsc.org Subsequent treatment, often with acetic anhydride (B1165640) followed by hydrolysis, can lead to the introduction of a hydroxyl group, although regioselectivity can be an issue.

A more direct and regioselective method is the lithiation of the pyridine ring followed by reaction with an electrophilic oxygen source. For instance, 3-ethoxypyridine (B173621) can be selectively lithiated at the 2-position using butyllithium. abertay.ac.uk A similar strategy could be envisioned for a pre-formed 2-thienylpyridine, targeting the C-3 position for deprotonation followed by quenching with an oxygenating agent like a peroxide or a borate (B1201080) ester followed by oxidation.

Furthermore, direct oxidation methods using specific catalytic systems, such as iron complexes, have been developed for the hydroxylation of C-H bonds, which could potentially be applied. mdpi.com

The thiophene ring within the 2-(thiophen-2-yl)pyridine structure is amenable to further functionalization, allowing for the synthesis of a diverse range of analogues. Like benzene (B151609), thiophene undergoes electrophilic aromatic substitution . The C-2 and C-5 positions are the most reactive. onlineorganicchemistrytutor.com Since the C-2 position is already substituted in the target molecule, electrophilic attack would be expected to occur predominantly at the C-5 position of the thiophene ring.

Modern cross-coupling reactions are also highly effective. Direct C-H activation provides a powerful tool for functionalizing the thiophene ring without prior conversion to a halide or organometallic reagent. For example, palladium-catalyzed direct C-H arylation has been successfully applied to the thiophene ring in thieno-fused pyridine systems. mdpi.com Similarly, the C-H bond at the C-3 position of the thiophene in 2-(thiophen-2-yl)pyridine has been selectively functionalized via alkenylation reactions. rsc.org

Classical cross-coupling reactions such as the Suzuki and Stille reactions are also standard methods. nih.gov This would involve first halogenating the thiophene ring (e.g., at the C-5 position) and then coupling it with a wide variety of boronic acids/esters (Suzuki) or organostannanes (Stille) to introduce new carbon-carbon bonds. nih.gov

Selective Functionalization of the Pyridine Nucleus (e.g., C3-Hydroxylation)

The direct C-H hydroxylation at the C3 position of a pyridine ring is a difficult transformation. acs.orgnih.gov The inherent electronic properties of the heterocycle make it challenging to achieve the required reactivity and regioselectivity, as the C2 and C4 positions are typically more reactive. thieme-connect.de To overcome this, methods have been developed that modify the pyridine ring to direct functionalization to the C3 position.

A prominent and innovative strategy involves the photochemical valence isomerization of pyridine N-oxides. acs.orgnih.govelsevierpure.com This metal-free process offers an efficient pathway to C3-hydroxylated pyridines. acs.orgnih.gov The reaction is initiated by the photoexcitation of a pyridine N-oxide using UV light (e.g., 254 nm), which promotes the formation of a highly reactive oxaziridine (B8769555) intermediate. thieme-connect.denih.gov This intermediate is proposed to undergo a rearrangement cascade, described as an "oxygen walk," where the oxygen atom effectively migrates from the nitrogen to the C3 position. elsevierpure.comnih.gov An acid promoter, such as acetic acid, facilitates the final ring-opening step to yield the desired 3-hydroxypyridine product. acs.orgnih.gov

The efficiency and regioselectivity of this photochemical reaction are highly dependent on the reaction conditions. thieme-connect.de Extensive optimization has shown that a combination of an acid additive and a specific solvent system is crucial. For instance, using acetic acid (AcOH) in a fluorinated alcohol solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) or nonafluoro-tert-butyl alcohol ((F3C)3COH) has proven effective for achieving high yields of the C3-hydroxy product. acs.orgthieme-connect.de This method has been successfully applied to the late-stage functionalization of complex, biologically active molecules containing a pyridine moiety, demonstrating its robustness and synthetic utility. acs.orgnih.gov

Table 1: C3-Hydroxylation of Various Pyridine N-Oxides via Photochemical Rearrangement This interactive table summarizes the yields of C3-hydroxylated products from various substituted pyridine N-oxides, illustrating the scope of the photochemical method. Data sourced from supporting information of relevant studies.

| Starting Pyridine N-Oxide | C3-Hydroxy Product Yield (%) | C2-Hydroxy Byproduct Yield (%) | Reference |

|---|---|---|---|

| Pyridine N-oxide | 64 | 18 | thieme-connect.de |

| 4-MeO-Pyridine N-oxide | 71 | 10 | acs.org |

| 4-CF3-Pyridine N-oxide | 75 | 10 | acs.org |

| 4-Cl-Pyridine N-oxide | 72 | 14 | acs.org |

| Etofibrate-derived N-oxide | 65 | - | acs.org |

| (S)-Cotinine-derived N-oxide | 55 | - | acs.org |

Another regioselective method involves the reaction of pyridine N-oxides with silylaryl triflates in the presence of a fluoride (B91410) source like CsF. nih.gov This transition-metal-free, one-step route proceeds at room temperature to produce 3-(2-hydroxyaryl)pyridines in good yields through a series of rearrangements. nih.gov

Advanced Synthetic Techniques and Green Chemistry Considerations

The synthesis of heterocyclic compounds, including 3-hydroxypyridine derivatives, is increasingly guided by the principles of green chemistry, which aim to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. rasayanjournal.co.inchemijournal.com This has led to the adoption of advanced synthetic techniques that offer sustainable alternatives to conventional methods. rsc.org

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry. rasayanjournal.co.in The use of microwave irradiation can dramatically shorten reaction times, often from hours to minutes, while simultaneously increasing product yields and selectivity. rasayanjournal.co.inchemijournal.com This technique is particularly beneficial for high-temperature reactions that traditionally require prolonged heating. rasayanjournal.co.in For the synthesis of N-heterocycles, microwave-assisted protocols have been developed for condensation reactions, cyclizations, and multi-component reactions, often using environmentally benign solvents like ethanol (B145695) or water, or under solvent-free conditions. nih.gov

Solvent-free reaction conditions represent a key goal of green chemistry. chemijournal.com Mechanochemistry, specifically through techniques like grinding or ball milling, allows for reactions to occur in the solid state, eliminating the need for bulk solvents. unigoa.ac.in This method has been successfully applied to the synthesis of various heterocycles, including bis(indolyl)methanes, by grinding reactants with a solid support or catalyst. unigoa.ac.in Similarly, using recyclable solid acid catalysts like montmorillonite (B579905) K-10 clay can facilitate reactions under solvent-free microwave conditions, offering advantages such as high atom economy, simple workup, and the generation of non-toxic waste (e.g., water). nih.gov

The combination of these advanced methods provides a powerful platform for the environmentally benign synthesis of complex molecules. rsc.org For example, a one-pot, three-component synthesis of substituted 1,2,4-triazoles has been achieved under microwave irradiation on a silica (B1680970) gel support, showcasing enhanced efficiency and milder reaction conditions. rasayanjournal.co.in These green and advanced approaches are highly applicable to the synthesis of this compound and its analogues, promising more sustainable and efficient manufacturing routes.

Table 2: Comparison of Conventional vs. Green Synthetic Methods for Heterocycles This interactive table compares reaction conditions and outcomes for the synthesis of a selected heterocyclic compound using conventional heating versus a microwave-assisted green approach.

| Parameter | Conventional Method (Fenclofenac Synthesis) | Microwave-Assisted Method (Fenclofenac Synthesis) | Reference |

|---|---|---|---|

| Reaction Time | 5 days (3-step pathway) | 1.5 hours | chemijournal.com |

| Yield | 31% | 52% | chemijournal.com |

| Conditions | Multi-step, solvent-intensive | Environmentally mild | chemijournal.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Molecular Structure Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a sample as a function of wavenumber. The resulting spectrum provides critical information about the functional groups present in 3-HYDROXY-2-(THIOPHEN-2-YL)PYRIDINE.

Key expected vibrational modes would include:

O-H Stretching: A broad absorption band, typically in the region of 3200-3600 cm⁻¹, is expected for the hydroxyl (-OH) group on the pyridine (B92270) ring. The breadth of this peak can indicate the extent of intermolecular hydrogen bonding in the solid state.

Aromatic C-H Stretching: Sharp absorption peaks appearing just above 3000 cm⁻¹ (typically 3000-3150 cm⁻¹) would correspond to the C-H stretching vibrations of both the pyridine and thiophene (B33073) rings.

C=C and C=N Stretching: A series of bands in the 1400-1650 cm⁻¹ region would be characteristic of the carbon-carbon and carbon-nitrogen double bond stretching vibrations within the aromatic pyridine and thiophene rings.

C-O Stretching: A distinct peak, generally found in the 1200-1300 cm⁻¹ range, would be attributable to the stretching of the C-O single bond of the phenolic hydroxyl group.

C-S Stretching: The thiophene ring's carbon-sulfur bond would produce weaker absorptions, typically in the 600-800 cm⁻¹ region.

Out-of-Plane C-H Bending: Strong bands in the 700-900 cm⁻¹ region provide information about the substitution pattern on the aromatic rings.

Table 1: Anticipated FT-IR Data for this compound (Note: Experimental data is not currently available in the searched literature. This table represents expected regions for key vibrational modes.)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch | 3200 - 3600 | Broad, Strong |

| Aromatic C-H Stretch | 3000 - 3150 | Sharp, Medium-Weak |

| C=C / C=N Stretch | 1400 - 1650 | Medium-Strong |

| C-O Stretch | 1200 - 1300 | Medium-Strong |

| C-S Stretch | 600 - 800 | Weak |

| C-H Out-of-Plane Bend | 700 - 900 | Strong |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in an IR spectrum.

For this compound, Raman analysis would be valuable for:

Thiophene Ring Vibrations: The symmetric "ring breathing" mode of the thiophene ring would be expected to produce a strong and sharp signal, providing clear evidence for this structural component.

C-S and S-C-C Vibrations: The carbon-sulfur bond vibrations are often more prominent in Raman spectra than in IR spectra.

Pyridine Ring Modes: Symmetric stretching and deformation modes of the pyridine ring would also be readily observable.

While FT-IR is excellent for identifying polar functional groups like C=O and O-H, Raman spectroscopy would provide more detailed information about the carbon-sulfur and aromatic skeletal framework of the molecule.

Table 2: Anticipated Raman Spectroscopy Data for this compound (Note: Experimental data is not currently available in the searched literature. This table represents expected regions for key vibrational modes.)

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3150 | Medium-Strong |

| Ring Breathing (Thiophene) | ~1410 | Strong |

| Ring Breathing (Pyridine) | ~990 - 1030 | Strong |

| C-S-C Deformation | ~600 - 750 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (spin-spin coupling), and their relative quantities (integration).

For this compound, the ¹H NMR spectrum is expected to show:

Hydroxyl Proton (OH): A singlet that can appear over a wide chemical shift range, often broad, and its position can be concentration and solvent dependent. It can be confirmed by its disappearance upon D₂O exchange.

Pyridine Protons: Three distinct signals corresponding to the three protons on the substituted pyridine ring. Their chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) would be characteristic of a 2,3-disubstituted pyridine system.

Thiophene Protons: Three signals for the protons on the thiophene ring. Their chemical shifts would be in the aromatic region, and their coupling constants would be indicative of their relative positions (ortho, meta, para) on the thiophene ring.

Table 3: Anticipated ¹H NMR Data for this compound (Note: Experimental data is not currently available in the searched literature. This table outlines expected signals.)

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| OH | Variable | s (broad) | - | 1H |

| Pyridine-H4 | ~7.0-7.5 | dd | J(H4,H5), J(H4,H6) | 1H |

| Pyridine-H5 | ~7.5-8.0 | dd | J(H5,H4), J(H5,H6) | 1H |

| Pyridine-H6 | ~8.0-8.5 | dd | J(H6,H5), J(H6,H4) | 1H |

| Thiophene-H3' | ~7.0-7.5 | dd | J(H3',H4'), J(H3',H5') | 1H |

| Thiophene-H4' | ~7.0-7.5 | dd | J(H4',H3'), J(H4',H5') | 1H |

| Thiophene-H5' | ~7.5-8.0 | dd | J(H5',H3'), J(H5',H4') | 1H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy detects the carbon nuclei in a molecule, providing information on the number of non-equivalent carbon atoms and their chemical environments.

The proton-decoupled ¹³C NMR spectrum of this compound is expected to display nine distinct signals, corresponding to the nine unique carbon atoms in the molecule:

Pyridine Carbons: Five signals, with the carbon bearing the hydroxyl group (C3) shifted downfield and the carbon attached to the thiophene ring (C2) also showing a characteristic shift.

Thiophene Carbons: Four signals corresponding to the carbons of the thiophene ring. The carbon atom directly bonded to the pyridine ring (C2') would be identifiable by its chemical shift and lack of a directly attached proton.

Table 4: Anticipated ¹³C NMR Data for this compound (Note: Experimental data is not currently available in the searched literature. This table outlines the expected number of signals.)

| Carbon Assignment | Expected Chemical Shift (ppm) |

|---|---|

| Pyridine C2 | ~140-150 |

| Pyridine C3 | ~150-160 |

| Pyridine C4 | ~120-130 |

| Pyridine C5 | ~125-135 |

| Pyridine C6 | ~145-155 |

| Thiophene C2' | ~135-145 |

| Thiophene C3' | ~125-135 |

| Thiophene C4' | ~125-135 |

| Thiophene C5' | ~120-130 |

Advanced NMR Techniques for Conformation and Connectivity

To confirm the proposed structure and elucidate the spatial arrangement of the atoms, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity between adjacent protons within the pyridine ring and separately within the thiophene ring, confirming their respective substitution patterns.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the two heterocyclic rings, for instance, by observing a correlation from the thiophene protons to the C2 carbon of the pyridine ring. It would also confirm the position of the hydroxyl group by showing correlations from the pyridine protons to the C3 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It would provide key information about the preferred conformation and rotational orientation of the thiophene ring relative to the pyridine ring by showing through-space correlations between protons on the two different rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. For this compound, the spectrum is dictated by the presence of two conjugated heterocyclic aromatic systems—the 3-hydroxypyridine (B118123) ring and the thiophene ring. The presence of conjugated π-bonds and heteroatoms with non-bonding electrons (nitrogen, oxygen, and sulfur) gives rise to characteristic electronic transitions.

The primary transitions observed for this class of compounds are π→π* and n→π. libretexts.org The π→π transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, are typically high in intensity. libretexts.org These are expected due to the conjugated systems of both the pyridine and thiophene rings. libretexts.org Conversely, n→π* transitions involve moving an electron from a non-bonding atomic orbital (from the nitrogen, oxygen, or sulfur atoms) to an antibonding π* orbital. libretexts.org These transitions are generally less intense than π→π* transitions and occur at longer wavelengths (lower energy). libretexts.orglibretexts.org

| Transition Type | Involved Orbitals | Expected Relative Intensity | Structural Origin |

| π → π | Bonding π orbital to Antibonding π orbital | High | Conjugated π-system of pyridine and thiophene rings libretexts.orglibretexts.org |

| n → π | Non-bonding orbital (N, O, S) to Antibonding π orbital | Low | Lone pair electrons on Nitrogen, Oxygen, and Sulfur atoms libretexts.orglibretexts.org |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through analysis of its fragmentation patterns. For this compound (Molecular Formula: C₉H₇NOS), the exact molecular weight can be confirmed with high precision using high-resolution mass spectrometry (HRMS), typically with a soft ionization technique like electrospray ionization (ESI), which would detect the protonated molecular ion, [M+H]⁺. nih.govmdpi.com

Electron ionization (EI) mass spectrometry would induce more extensive fragmentation, providing valuable structural information. The fragmentation pattern is influenced by the stability of the heterocyclic rings and the nature of the substituent groups. The fragmentation of monosubstituted pyridines often involves the participation of the ring nitrogen. acs.org Key fragmentation pathways for this compound would likely include:

Cleavage of the inter-ring C-C bond: This would lead to fragments corresponding to the thiophene and hydroxypyridine moieties.

Loss of carbon monoxide (CO): The hydroxypyridine ring can exist in tautomeric equilibrium with a pyridone form, facilitating the loss of a neutral CO molecule (28 Da).

Fragmentation of the thiophene ring: This can involve the loss of acetylene (B1199291) (C₂H₂) or thioformaldehyde (B1214467) (H₂CS).

Fragmentation of the pyridine ring: The pyridine ring can undergo complex rearrangements and cleavage.

Analysis of the mass-to-charge (m/z) ratio of these fragments allows for the reconstruction of the molecule's structure.

| Ion/Fragment | Molecular Formula | Calculated m/z | Description |

| [M]⁺ | C₉H₇NOS⁺ | 177.02 | Molecular Ion |

| [M+H]⁺ | C₉H₈NOS⁺ | 178.03 | Protonated Molecular Ion (ESI) nih.govmdpi.com |

| [M-CO]⁺ | C₈H₇NS⁺ | 149.03 | Loss of Carbon Monoxide from the hydroxypyridine tautomer |

| [C₅H₄NO]⁺ | C₅H₄NO⁺ | 94.03 | Fragment corresponding to the hydroxypyridine moiety |

| [C₄H₃S]⁺ | C₄H₃S⁺ | 83.99 | Fragment corresponding to the thiophenyl moiety |

X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state. This technique determines precise bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs within a crystal lattice. While a specific crystal structure for this compound is not detailed in the provided results, analysis of closely related thiophene- and pyridine-containing compounds allows for a well-founded prediction of its key structural features. rsc.orgresearchgate.nettandfonline.com

The analysis would be expected to reveal:

Hydrogen Bonding: The hydroxyl group (-OH) is a strong hydrogen bond donor. It is highly likely to form intermolecular hydrogen bonds with the nitrogen atom of the pyridine ring or the hydroxyl oxygen of a neighboring molecule. nih.gov This hydrogen bonding would be a dominant force in the crystal packing, likely forming chains or dimeric motifs. nih.gov

Crystal Packing: The molecules would pack in the crystal lattice influenced by a combination of hydrogen bonding and π–π stacking interactions between the aromatic rings of adjacent molecules. nih.gov

The data obtained from X-ray diffraction, such as the crystal system and space group, provide a unique fingerprint for the compound in its solid form. tandfonline.com

| Parameter | Description | Expected Findings |

| Crystal System | The basic geometric framework of the crystal lattice. | Likely monoclinic or orthorhombic, common for such organic molecules. tandfonline.com |

| Space Group | The symmetry elements present within the unit cell. | Would define the arrangement of molecules, e.g., P2₁/c or C2/c. tandfonline.com |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the repeating unit of the crystal. | Precise values defining the size and shape of the unit cell. |

| Dihedral Angle (Py-Th) | The torsion angle between the planes of the pyridine and thiophene rings. | This would define the twist between the two aromatic systems. nih.gov |

| Hydrogen Bond Geometry | The distance and angle of the O-H···N or O-H···O interactions. | Defines the strength and nature of the intermolecular hydrogen bonds. nih.gov |

Computational Chemistry and Theoretical Investigations

Frontier Molecular Orbital (FMO) Analysis

Lowest Unoccupied Molecular Orbital (LUMO) Energetics

The Lowest Unoccupied Molecular Orbital (LUMO) is the lowest energy orbital that is vacant of electrons in a molecule. Its energy level is a crucial indicator of a molecule's ability to accept electrons, making it a key parameter in determining electrophilicity. A lower LUMO energy suggests a greater propensity for the molecule to act as an electron acceptor in chemical reactions.

In computational studies of related heterocyclic systems, the energy of the LUMO is a frequently calculated parameter to predict reactivity. For instance, in a series of bridged pyridine (B92270) derivatives designed as energetic materials, the LUMO energy levels were found to decrease significantly with the introduction of electron-withdrawing groups like –CN or –C(NO2)3. nih.gov This lowering of the LUMO energy enhances the molecule's ability to accept electrons. Conversely, the introduction of electron-donating groups such as –NH2 tends to increase the LUMO energy, making the molecule a poorer electron acceptor. nih.gov

The energy gap (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and LUMO is a critical descriptor of molecular stability. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov For thiocarbonyl compounds, which share features with the thiophene (B33073) moiety, the HOMO levels are generally elevated and the LUMO levels are reduced compared to their carbonyl counterparts, leading to a smaller energy gap and higher reactivity. nih.gov

Table 1: Representative HOMO-LUMO Energy Gaps in Related Heterocyclic Compounds

| Compound/Class | HOMO-LUMO Gap (ΔE in eV) | Implied Reactivity | Reference |

| Bridged Pyridine Derivative (B12) | 2.06 | Most Active | nih.gov |

| Bridged Pyridine Derivative (F3) | 4.61 | Most Inactive | nih.gov |

| Benomyl | 5.039 | High Stability | nih.gov |

| Quinolone-based Hydrazone (5o) | 0.112566 | High Reactivity | acs.org |

This table presents data for analogous compounds to illustrate the concept, not for 3-HYDROXY-2-(THIOPHEN-2-YL)PYRIDINE itself.

Implications for Reactivity and Electronic Properties

For this compound, the presence of both a pyridine and a thiophene ring, along with a hydroxyl group, creates a unique electronic landscape. smolecule.com The thiophene ring is generally more electron-rich than benzene (B151609) and is susceptible to electrophilic substitution. nih.gov The pyridine ring, being electron-deficient, is more resistant to electrophilic attack but susceptible to nucleophilic attack. The hydroxyl group acts as an electron-donating group, influencing the electron density of the pyridine ring. Computational studies on pyridine-thiophene oligomers show that the HOMO and LUMO are often localized on the pyran ring system, which is indicative of where charge transfer and electronic transitions are most likely to occur. scifiniti.com

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

In theoretical studies of thiophene derivatives, NBO analysis is employed to understand intramolecular charge transfer. For example, calculations on some thiophene compounds were performed using the NBO program within Gaussian 09W to elucidate their structural and reactive properties. nih.gov For pyranone derivatives, which contain a heterocyclic oxygen ring, NBO analysis has revealed significant charge delocalization and changes in molecular reactivity during tautomeric transformations. scifiniti.com These studies highlight how NBO analysis can pinpoint specific orbital interactions that stabilize a molecule or a particular conformation.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map plots the electrostatic potential onto the electron density surface. Different colors represent different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents regions of neutral potential. nih.gov

MEP analysis is crucial for understanding intermolecular interactions, particularly non-covalent interactions like hydrogen bonding. mdpi.com For substituted pyridines, MEP studies have been used to compare the reactivity of the heterocyclic nitrogen atom. cornell.edu The depth and accessibility of the negative potential minimum near the nitrogen atom correlate with its susceptibility to protonation and N-oxidation. cornell.edu In studies of thiophene-containing compounds, MEP maps show that negative potential regions are often localized on electronegative atoms like oxygen and nitrogen, while positive potentials are found around hydrogen atoms. This distribution helps predict how the molecule will interact with biological targets like proteins or receptors. mdpi.comnih.gov For this compound, an MEP map would likely show a region of negative potential around the hydroxyl oxygen and the pyridine nitrogen, marking them as sites for electrophilic attack or hydrogen bonding, while the hydrogen of the hydroxyl group would exhibit a positive potential.

Reactivity Descriptors and Quantum Chemical Parameters

Quantum chemical parameters, also known as reactivity descriptors, are derived from density functional theory (DFT) and provide quantitative measures of a molecule's reactivity. Key descriptors include Fukui functions, chemical hardness (η), and chemical potential (μ).

Fukui functions (f(r)) identify the most reactive sites in a molecule by indicating how the electron density changes when the total number of electrons is altered. komorowski.edu.plnih.gov The function f+(r) corresponds to nucleophilic attack (electron acceptance), f-(r) to electrophilic attack (electron donation), and f0(r) to radical attack. For example, in a study of thiophene derivatives, Fukui functions were calculated to identify the most favorable sites for electrophilic and nucleophilic attack, showing that specific carbon and nitrogen atoms were the most reactive. nih.gov

Chemical hardness (η) and its inverse, softness (S) , describe the resistance of a molecule to changes in its electron distribution. komorowski.edu.pl A "hard" molecule has a large HOMO-LUMO gap and is less reactive, while a "soft" molecule has a small gap and is more reactive. acs.org

Chemical potential (μ) , related to electronegativity, measures the escaping tendency of electrons from a system. During a reaction, electrons flow from a region of high chemical potential (low electronegativity) to one of low chemical potential (high electronegativity). ias.ac.in

These descriptors are calculated using the energies of the HOMO and LUMO:

Chemical Potential (μ) ≈ (E_HOMO + E_LUMO) / 2

Chemical Hardness (η) ≈ (E_LUMO - E_HOMO) / 2

These parameters are instrumental in rationalizing and predicting the course of chemical reactions and the stability of molecules. ias.ac.inacs.org

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov It is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. The output of a docking study is typically a binding energy or score, which estimates the strength of the interaction, and a visual representation of the binding mode, showing key interactions like hydrogen bonds and hydrophobic contacts.

Thiophene- and pyridine-containing compounds are frequently investigated as potential therapeutic agents, and docking studies are essential in these efforts. For example, novel thiophenyl thiazolyl-pyridine hybrids were docked into the active site of the epidermal growth factor receptor (EGFR) tyrosine kinase, a target in lung cancer therapy. mdpi.comnih.gov The results revealed that the compounds could act as potent anticancer agents by inhibiting EGFR. mdpi.comnih.gov Similarly, a hybrid anthracene-thiophene pyridine compound showed a better binding energy (-10.45 kcal/mol) against the estrogen receptor-α (a breast cancer target) than a related chalcone, attributed to hydrogen bonding and various hydrophobic interactions. scientific.net

These studies demonstrate that the thiophene and pyridine scaffolds are adept at forming favorable interactions with protein active sites. For this compound, the hydroxyl group and the nitrogen atom of the pyridine ring would be expected to act as key hydrogen bond donors and acceptors, respectively, facilitating strong binding to target proteins.

Table 2: Representative Molecular Docking Results for Thiophene-Pyridine Derivatives

| Compound | Target Protein | Binding Energy/Score | Key Interactions | Reference |

| Anthracene-Thiophene Pyridine 2 | Estrogen Receptor-α (3ERT) | -10.45 kcal/mol | H-bond with MET343; π-σ, π-anion, π-alkyl, π-sulfur interactions | scientific.net |

| Anthracene-Thiophene Chalcone 1 | Estrogen Receptor-α (3ERT) | -9.81 kcal/mol | π-σ and π-alkyl interactions | scientific.net |

| 4-(2-Ethoxyphenyl)-2-imino-6-(4-fluorophenyl)-1,2-dihydropyridine-3 carbonitrile (6) | Survivin, PIM1 Kinase | Not specified, but showed appreciable interactions | Not specified | researchgate.net |

This table presents data for analogous compounds to illustrate the concept, not for this compound itself.

Reactivity and Reaction Mechanisms of 3 Hydroxy 2 Thiophen 2 Yl Pyridine

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) on 3-hydroxy-2-(thiophen-2-yl)pyridine can occur on either the pyridine (B92270) or the thiophene (B33073) ring, with the regioselectivity determined by the combined electronic effects of the nitrogen heteroatom, the hydroxyl group, and the adjacent aromatic ring.

The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. youtube.com However, the presence of the electron-donating hydroxyl group at the C-3 position enhances the electron density of the ring, making it more susceptible to electrophilic substitution than pyridine itself. The hydroxyl group directs incoming electrophiles to the ortho and para positions (C-2, C-4, and C-6). The C-2 position is already substituted, leaving the C-4 and C-6 positions as the most likely sites for substitution on the pyridine ring.

The thiophene ring is known to be more reactive towards electrophiles than benzene (B151609). nih.gov With the C-2 position of the thiophene ring engaged in the linkage to the pyridine moiety, electrophilic attack is anticipated to occur preferentially at the C-5 position, which is the most activated position in 2-substituted thiophenes.

A summary of potential electrophilic aromatic substitution reactions is provided in the table below.

| Reaction | Reagent | Ring System | Major Product(s) |

| Halogenation | Br₂ | Thiophene | 3-Hydroxy-2-(5-bromothiophen-2-yl)pyridine |

| Nitration | HNO₃/H₂SO₄ | Pyridine | 3-Hydroxy-2-(thiophen-2-yl)-4-nitropyridine |

| Sulfonation | H₂SO₄/SO₃ | Thiophene | 5-(3-Hydroxypyridin-2-yl)thiophene-2-sulfonic acid |

| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | Thiophene | 1-(5-(3-Hydroxypyridin-2-yl)thiophen-2-yl)ethanone |

This table presents predicted outcomes based on established reactivity principles of substituted pyridine and thiophene rings.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-poor aromatic systems, such as pyridine, particularly when a good leaving group is present at an activated position (ortho or para to the nitrogen). youtube.comyoutube.com

In the case of this compound, the parent molecule is not primed for a direct SNAr reaction as it lacks a suitable leaving group. However, the hydroxyl group can be chemically modified into a better leaving group, for instance, by conversion to a sulfonate ester (e.g., tosylate or mesylate). In such a derivatized compound, the C-3 position would become susceptible to nucleophilic attack.

Alternatively, nucleophilic substitution can occur on the pyridine ring if other activating groups, such as a nitro group, are introduced via electrophilic substitution. For example, a nitro group at the C-4 or C-6 position would activate a leaving group at the C-2 or C-4/C-6 positions, respectively. The reaction proceeds through a negatively charged intermediate, known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nitrogen atom and the additional activating group. libretexts.org

The thiophene ring is generally less reactive towards nucleophilic aromatic substitution than pyridine. Such reactions on thiophenes typically require strong activation by potent electron-withdrawing groups. nih.gov

Oxidation Reactions

The oxidation of this compound can lead to several products, depending on the oxidant and reaction conditions.

N-Oxidation : The pyridine nitrogen atom can be oxidized to form the corresponding pyridine-N-oxide using reagents like hydrogen peroxide or peroxy acids. This transformation alters the electronic properties of the pyridine ring, making it more amenable to certain substitution reactions. youtube.com

Oxidation of the Hydroxyl Group : The 3-hydroxy group, being part of an enol-like system within the pyridinone tautomer, can be susceptible to oxidation. Oxidation of related 3-hydroxythiophene systems has been shown to proceed via radical intermediates. rsc.org

Oxidative Dimerization : Under certain oxidative conditions, such as with sodium hypochlorite, related thienopyridine structures have been observed to undergo oxidative dimerization, leading to complex polyheterocyclic systems. acs.org

Ring Oxidation : Stronger oxidizing agents can lead to the degradation of one or both aromatic rings.

Coordination Chemistry and Chelation Behavior (e.g., with Metal Ions)

The structure of this compound contains multiple potential coordination sites, making it an interesting ligand for metal ions.

Pyridine Nitrogen : The lone pair of electrons on the pyridine nitrogen atom makes it a prominent Lewis basic site for coordination with a wide range of metal ions, including transition metals like cobalt(II) and zinc(II). rsc.org

Thiophene Sulfur : The sulfur atom in the thiophene ring can also act as a soft donor atom, participating in coordination with soft metal ions. researchgate.net

Hydroxyl Oxygen : The oxygen atom of the hydroxyl group can coordinate to metal ions.

The proximity of the pyridine nitrogen, the C-2 attached thiophene, and the C-3 hydroxyl group allows for the possibility of chelation, where the molecule acts as a bidentate or even a tridentate ligand. For example, it could form a stable five-membered chelate ring by coordinating to a metal center through the pyridine nitrogen and the hydroxyl oxygen. This chelation behavior can be critical in the formation of stable metal complexes with specific geometries and catalytic properties.

| Potential Donor Atoms | Possible Chelation Mode | Metal Ion Examples |

| Pyridine-N, Hydroxyl-O | Bidentate (N,O) | Cu(II), Zn(II), Ni(II) |

| Pyridine-N, Thiophene-S | Bidentate (N,S) | Pd(II), Pt(II), Rh(I) |

This table illustrates potential coordination modes based on the structural features of the ligand.

Derivatization Strategies and Synthetic Transformations

The functional groups and reactive sites on this compound offer numerous avenues for synthetic modification.

Reactions of the Hydroxyl Group : The hydroxyl group can undergo standard transformations, such as O-alkylation to form ethers or O-acylation to form esters. These modifications can be used to protect the hydroxyl group or to modulate the biological and physical properties of the molecule.

Cross-Coupling Reactions : The thiophene ring can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck) to introduce new carbon-carbon or carbon-heteroatom bonds. This is a powerful strategy for building more complex molecular architectures.

Functionalization via Substitution Reactions : As discussed in sections 5.1 and 5.2, electrophilic and nucleophilic substitution reactions provide pathways to introduce a wide range of functional groups onto both the pyridine and thiophene rings. For instance, recent methods for the C3-hydroxylation of pyridines have highlighted the synthetic utility of the resulting products for further derivatization. acs.org

Reaction Kinetics and Mechanistic Elucidation

Detailed kinetic studies on this compound are not extensively reported in the literature. However, the kinetics of its reactions can be inferred from general principles of aromatic substitution.

Electrophilic Aromatic Substitution : The rate-determining step is typically the formation of the resonance-stabilized carbocation intermediate (the σ-complex or Wheland intermediate). The stability of this intermediate, and thus the reaction rate, is influenced by the electronic nature of the substituents present. The electron-donating hydroxyl group is expected to accelerate the reaction, while the electron-withdrawing pyridine nitrogen will have a retarding effect.

Nucleophilic Aromatic Substitution : For SNAr reactions, the rate is dependent on the nature of the nucleophile, the leaving group, the solvent, and the electronic activation of the aromatic ring. The reaction is typically second order, first order in the substrate and first order in the nucleophile. The formation of the Meisenheimer complex is often the rate-limiting step. Computational studies on related thiophene systems have been used to investigate the reaction mechanism and energy barriers of different pathways. nih.gov

Mechanistic elucidation for the reactions of this compound would involve a combination of experimental techniques, including kinetic monitoring, isolation and characterization of intermediates, and isotopic labeling studies, complemented by computational modeling to map out reaction energy profiles.

Applications in Advanced Chemical Systems and Molecular Design

Role in Catalysis

The arrangement of nitrogen, oxygen, and sulfur atoms in 3-hydroxy-2-(thiophen-2-yl)pyridine suggests its potential as a versatile ligand in catalysis.

The pyridine (B92270) nitrogen and the adjacent hydroxyl oxygen can act as a bidentate chelating system, forming stable complexes with various transition metals. Research on related structures supports this potential. For instance, hydroxypyridinethione and thiopyrone ligands, which also feature O,S or N,S donor atoms, readily form complexes with transition metals like iron(III), copper(II), nickel(II), and zinc(II). nih.gov The resulting metal complexes often exhibit coordination geometries that are heavily influenced by the electronic properties of the chelating ligands. nih.gov

Furthermore, pyridinophane macrocycles, which incorporate pyridine rings into a larger scaffold, have been extensively studied as ligands for metals in applications ranging from catalysts to therapeutics. tcu.edu The electronic properties of the pyridine ring can be tuned to modulate the characteristics of the resulting metal complex. tcu.edu Studies on proton-responsive iridium(III) complexes with dihydroxy-bipyridine ligands have shown that the position of the hydroxyl group is critical to catalytic activity. osti.gov A hydroxyl group at the 3-position can form a strong intramolecular hydrogen bond, which enhances catalytic activity at low pH. osti.gov This suggests that the 3-hydroxy-pyridine moiety within the target compound could be a highly valuable component in designing pH-responsive catalysts.

Complexes formed from pyridine- and thiophene-containing ligands have demonstrated significant catalytic activity. Iron(II) complexes with pyridine-substituted thiosemicarbazone ligands are active catalysts for the oxidation of substrates like thioanisole (B89551) and styrene (B11656) using hydrogen peroxide. rsc.org Similarly, palladium(II) and rhodium(III) have been used to catalyze annulation and functionalization reactions of N-aryl-2-aminopyridines, highlighting the utility of the pyridine motif in directing complex organic transformations. nih.gov Given these precedents, it is plausible that transition metal complexes of this compound could catalyze a range of organic reactions, including oxidations and cross-coupling reactions.

Contributions to Medicinal Chemistry and Molecular Biology (Focus on Molecular Mechanisms and Target Interactions)

The fusion of pyridine and thiophene (B33073) rings is a well-established strategy in drug discovery. nih.gov Both heterocyclic systems are present in numerous bioactive molecules and approved drugs, where they participate in crucial binding interactions with biological targets. nih.govsmolecule.com The hydroxyl group adds a key hydrogen bond donor/acceptor site, further enhancing its potential for specific target interactions. smolecule.com

The potential for this compound to interact with biological targets is inferred from studies on structurally analogous compounds.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Pyridine-based compounds are valuable scaffolds for developing cholinesterase inhibitors for the potential treatment of Alzheimer's disease. nih.gov Research into novel dual inhibitors targeting both AChE and BChE has explored pyridyl-pyridazine moieties. nih.gov In a similar vein, 8-hydroxy-2,7-naphthyridin-2-ium salts, which share a hydroxylated nitrogen-containing aromatic system, have been identified as potent dual inhibitors of both AChE and BChE. nih.gov These findings suggest that the 3-hydroxy-pyridine core of the target compound is a promising feature for designing new cholinesterase inhibitors.

Kinases: The thiophene-pyridine scaffold is a recognized pharmacophore for kinase inhibitors. A series of 3-(thiophen-2-ylthio)pyridine derivatives (which feature a thioether linker instead of a direct bond and lack the hydroxyl group) were found to be multi-target anticancer agents, exhibiting inhibitory activity against several kinases. nih.gov One promising compound from this series demonstrated notable inhibition of key signaling kinases. nih.gov Additionally, substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives have been developed as dual inhibitors of PI3Kα and mTOR, further confirming the utility of the thiophene-aryl combination in targeting this important class of enzymes. nih.gov The furo[3,2-b]pyridine (B1253681) core, another related heterocyclic system, has also served as the basis for highly selective kinase inhibitors. nih.gov

Table 1: Kinase Inhibitory Activity of a Representative 3-(Thiophen-2-ylthio)pyridine Derivative (Compound 22)

| Kinase Target | IC₅₀ (µM) | Reference |

|---|---|---|

| Fibroblast growth factor receptor-2 (FGFR2) | 2.14 | nih.gov |

| Fibroblast growth factor receptor-3 (FGFR3) | 3.55 | nih.gov |

| Epidermal growth factor receptor (EGFR) | 12.20 | nih.gov |

| Janus kinase (JAK) | 5.76 | nih.gov |

| RON (Receptor Originated from Nantes) | 4.25 | nih.gov |

Indoleamine 2,3-dioxygenase (IDO1): IDO1 is a crucial enzyme in immune suppression and a significant target in cancer immunotherapy. frontiersin.orgnih.gov Small molecule inhibitors of IDO1 are an active area of research. Potent inhibitors are often heterocyclic compounds, such as those based on a 3-hydroxyimidazolin-4-one scaffold or hydroxyamidine-containing molecules like Epacadostat. frontiersin.orgnih.govresearchgate.net The development of these inhibitors showcases the importance of small, functionalized heterocyclic systems for effective binding and inhibition of the IDO1 enzyme.

Cytochrome P450 (CYP): Cytochrome P450 enzymes are central to drug metabolism, primarily through hydroxylation reactions. nih.gov Many drugs are substrates, inhibitors, or inducers of CYP isoenzymes, leading to potential drug-drug interactions. nih.gov Given its structure, this compound would likely be metabolized by the CYP system, although specific interactions have not been documented. The efficiency of such metabolism and potential for reactive oxygen species generation would be key factors in its pharmacological profile. nih.gov

The binding profile of compounds containing the thiophene-pyridine motif has been explored in the context of cancer therapy. For example, a series of novel 3-(thiophen-2-ylthio)pyridine derivatives were initially designed as inhibitors for the insulin-like growth factor 1 receptor (IGF-1R). nih.gov While they did not show potent inhibition of IGF-1R, further screening revealed their activity against a panel of other kinase receptors, including fibroblast growth factor receptors (FGFR2, FGFR3) and the epidermal growth factor receptor (EGFR). nih.gov This demonstrates that the thiophene-pyridine core can serve as a versatile scaffold for interacting with the ATP-binding pockets of various receptors, and its specificity can be tuned with further chemical modification.

Table of Compounds

Ligand-Target Specificity and Binding Modes

Modulators of Biological Pathways (e.g., Collagen Expression Inhibition)

While specific studies detailing the effect of this compound on collagen expression are not extensively documented in the available research, the core structure is representative of scaffolds known to modulate significant biological pathways. The 3-hydroxypyridine (B118123) motif, in particular, is recognized for its metal-chelating properties, which is a key interaction mode for many enzyme inhibitors.

Research into closely related analogs, such as 3-hydroxypyridin-2-thiones (3HPT), has identified this scaffold as a novel zinc-binding group capable of inhibiting histone deacetylases (HDACs). nih.gov HDACs are crucial enzymes in epigenetic regulation, and their inhibition is a validated strategy in cancer therapy. The ability of the 3HPT core to coordinate with the zinc ion in the enzyme's active site is central to its inhibitory function. This suggests that this compound could be explored for similar metal-dependent enzyme inhibition.

Furthermore, derivatives based on the fused thieno[2,3-b]pyridine (B153569) scaffold have been designed and evaluated as inhibitors of various protein kinases, which are pivotal in cellular signaling pathways. mdpi.comnih.gov For instance, novel thieno[2,3-b]pyridine derivatives have been investigated as c-Met kinase inhibitors for their potential anti-tumor activity. nih.gov Another study focused on designing multitarget anticancer agents from 3-(thiophen-2-ylthio)pyridine derivatives, which showed inhibitory activity against several kinases, including fibroblast growth factor receptor-2 (FGFR2) and epidermal growth factor receptor (EGFR). nih.gov These findings underscore the potential of the thiophene-pyridine combination to serve as a foundational structure for developing potent and selective modulators of complex biological pathways.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-Activity Relationship (SAR) studies are essential for optimizing the potency and selectivity of bioactive molecules. For the 3-hydroxy-2-(aryl)pyridine scaffold, SAR has been explored to understand how molecular modifications influence biological activity. Research on 3-hydroxypyridin-2-thione (3HPT) based histone deacetylase (HDAC) inhibitors provides a valuable model for the SAR of this class of compounds. nih.gov

In these studies, the core 3HPT moiety acts as the zinc-binding group (ZBG), while the aryl group at the 2-position functions as the "cap" or surface recognition group that interacts with the outer rim of the enzyme's active site. The thiophene ring in this compound would serve this cap group function. Key findings from these SAR studies include:

The Nature of the Cap Group: Replacing a phenyl ring with a thiophene or other heterocyclic systems can significantly alter the potency and selectivity of the inhibitor. For example, replacing a proximal phenyl ring with a 1,2,3-triazole ring in one series of 3HPT compounds led to a loss of HDAC6 inhibition but an improvement in HDAC8 inhibition. nih.gov This highlights that the electronic properties and geometry of the cap group are critical determinants of selectivity among different enzyme isoforms.

Linker Modification: The connection between the ZBG and the cap group can be extended with various linkers to probe the topology of the enzyme's active site. Extending the SAR studies to include the linker region and the surface recognition group is a common strategy to optimize inhibition. nih.gov

The table below summarizes representative SAR findings from 3HPT-based HDAC inhibitors, illustrating how modifications to the cap group influence activity.

| Compound/Modification | Target(s) | Activity (IC₅₀ or % Inhibition) | Key SAR Insight |

| Aryl-3HPT Analog (1) | HDAC6 | 61% inhibition @ 10 µM | The basic aryl-3HPT scaffold shows moderate activity. nih.gov |

| Biphenyl-3HPT Analog (2) | HDAC6, HDAC8 | HDAC6: 72% inhib. / HDAC8: 27% inhib. @ 10 µM | Extending the cap group with another phenyl ring enhances HDAC6 activity. nih.gov |

| Triazolyl-3HPT Analog (3) | HDAC8 | HDAC6: Inactive / HDAC8: 51% inhib. @ 10 µM | Replacing the biphenyl (B1667301) with a triazole shifts selectivity towards HDAC8. nih.gov |

These studies demonstrate that the this compound scaffold offers rich opportunities for SAR exploration by modifying the thiophene ring (e.g., substitution at the 4- or 5-position) or by altering the core pyridine structure to fine-tune biological activity.

Design Principles for Novel Molecular Scaffolds

The this compound structure is a prime example of a "privileged scaffold," a molecular framework that can bind to multiple biological targets with high affinity. Heterocyclic compounds, particularly those containing pyridine and thiophene rings, are fundamental building blocks in drug discovery. mdpi.comossila.com The design principles for creating novel molecular scaffolds from this starting point often involve hybridization and cyclization strategies.

Scaffold Hybridization: This principle involves combining the thiophene-pyridine motif with other known pharmacophores to create hybrid molecules with potentially synergistic or multi-target activities. mdpi.com For example, the thienopyridine core has been fused with a pyrimidine (B1678525) ring to create novel tricyclic pyridothienopyrimidine compounds. mdpi.com This design was prompted by the fact that both thienopyridines and pyrimidines are known to exhibit significant antimicrobial and anticancer properties. mdpi.com

Ring-Fusion and Cyclization: A common strategy is to use the existing thiophene and pyridine rings as a foundation for building more complex, rigid systems. Starting with functionalized 2-oxo-4-(thiophen-2-yl)pyridines, chemists have synthesized fused systems like pyrazolo[3,4-b]pyridines and furo[2,3-b]pyridines. nih.gov These rigid scaffolds can orient substituents in well-defined vectors, leading to improved target binding and selectivity.

Functionalization: The inherent reactivity of both the pyridine and thiophene rings allows for the introduction of various functional groups. These groups can be used to modulate physicochemical properties (like solubility and cell permeability) or to act as handles for further synthetic elaboration. nih.gov

The pyridine unit is considered an attractive scaffold in its own right and is found in numerous natural products and approved drugs. mdpi.com When combined with thiophene, another biologically important heterocycle, the resulting scaffold serves as a versatile template for generating libraries of diverse compounds for screening against various therapeutic targets. ossila.comresearchgate.net

Computational Drug Design Approaches (e.g., Pharmacophore Modeling, In Silico Analysis)

Computational methods are integral to modern drug discovery, enabling the rapid and cost-effective design and screening of new therapeutic agents. taylorandfrancis.com For a molecule like this compound, several computational approaches are applicable.

Pharmacophore Modeling: A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. For this compound, a pharmacophore model would likely include the hydroxyl group as a hydrogen bond donor/acceptor, the pyridine nitrogen as an acceptor, and the thiophene ring as a hydrophobic and aromatic feature. This model can then be used to search virtual libraries for other molecules that fit the model and may possess similar activity.

In Silico Analysis (ADMET Prediction): Before synthesis, the drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of a candidate molecule can be predicted using computational tools. mdpi.com These predictions help to prioritize compounds with favorable profiles and flag potential liabilities early in the design process. For instance, online software can calculate key physicochemical parameters that influence a compound's behavior in the body. mdpi.com

| Property | Typical Predicted Value/Range | Importance in Drug Design |

| Molecular Weight | < 500 g/mol | Affects absorption and diffusion. |

| LogP (Lipophilicity) | -0.4 to +5.6 | Influences solubility, permeability, and metabolic stability. |

| Hydrogen Bond Donors | ≤ 5 | Impacts membrane permeability. |

| Hydrogen Bond Acceptors | ≤ 10 | Impacts membrane permeability. |

| Polar Surface Area (PSA) | < 140 Ų | Relates to transport properties and CNS penetration. |

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. mdpi.com For this compound, docking studies could be performed against enzymes like HDACs or kinases to predict binding affinity and identify key interactions (e.g., the hydroxyl group coordinating with a metal ion or forming a hydrogen bond with an active site residue). nih.govnih.gov Such studies can guide the rational design of more potent analogs. nih.gov

These computational strategies, often used in combination, provide powerful platforms for hypothesis-driven drug design, allowing researchers to refine and optimize scaffolds like this compound for specific biological applications. taylorandfrancis.com

Advanced Materials Science Applications

The structural and electronic characteristics of this compound make it a promising candidate for applications in materials science, particularly in the development of organic functional materials.

Building Blocks for Functional Polymers

Heterocyclic compounds are essential building blocks for creating functional polymers used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ossila.com Pyridine and thiophene moieties are among the most widely used heterocycles for these applications due to their chemical stability and versatile electronic properties. ossila.comnih.gov

The this compound molecule can be considered a bifunctional building block. The hydroxyl group provides a reactive handle for polymerization or for tuning the material's solid-state packing and solubility through hydrogen bonding. The thiophene and pyridine rings form the core of the repeating unit, defining the polymer's electronic characteristics.

In conjugated polymers, alternating single and double bonds create a delocalized π-electron system along the polymer backbone, giving rise to semiconductor properties. Thiophene-based polymers, especially poly(3-hexylthiophene) (P3HT), are benchmark materials in this field. researchgate.net Pyridine is also a valuable component, often incorporated to lower the energy levels of the polymer's molecular orbitals (HOMO/LUMO) due to its electron-deficient nature. semanticscholar.org

The this compound unit is an ideal candidate for constructing donor-acceptor (D-A) type conjugated polymers.

Donor-Acceptor Architecture: The electron-rich thiophene ring can act as the 'donor' unit, while the electron-deficient pyridine ring acts as the 'acceptor' unit. This intramolecular charge transfer character is a key strategy for narrowing the polymer's bandgap, which is crucial for absorbing a broader range of the solar spectrum in photovoltaic applications. researchgate.net

Tuning Electronic Properties: The combination of thiophene and pyridine within the same monomer allows for fine-tuning of the electronic properties. Polymers incorporating both pyridine and thiophene units have been synthesized and studied, demonstrating how this combination can effectively modulate HOMO/LUMO energy levels and improve performance in electronic devices. semanticscholar.org

Synthesis: These polymers are typically synthesized via organometallic cross-coupling reactions, such as Suzuki-Miyaura or direct arylation polymerization (DArP), which create bonds between the monomer units. nih.govrsc.org The this compound monomer would first need to be functionalized with reactive groups (e.g., halides or boronic esters) to be incorporated into these polymerization schemes.

The use of thiophene and pyridine as building blocks is a well-established strategy for creating a vast array of conjugated polymers with tailored optical and electronic properties for advanced material applications. rsc.org

Polymers for Organic Electronics and Optoelectronics

The integration of this compound into polymer chains offers a promising avenue for the development of materials for organic electronics and optoelectronics. The inherent properties of the thiophene and pyridine rings, such as their aromaticity and electron-rich nature, are fundamental to the creation of conjugated polymers with desirable charge-transport characteristics.

Thiophene-based polymers are renowned for their exceptional optical and conductive properties, making them a cornerstone of organic electronics. The inclusion of a pyridine unit introduces a nitrogen atom into the conjugated system, which can influence the polymer's electronic properties, such as its electron affinity and ionization potential. This, in turn, allows for the tuning of the material's performance in devices like organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). researchgate.net

Research into copolymers of pyridine with thiophene has demonstrated that the resulting materials can exhibit both p-type and n-type doping, although the stability of the p-doped states can be a challenge. acs.org The hydroxyl group in this compound offers a reactive site for polymerization or for modifying the polymer's properties after its formation. For instance, it can be used to create "hairy-rod" type conjugated polymers by initiating the ring-opening polymerization of other monomers, leading to grafted architectures with complex functionalities. researchgate.net

The development of donor-acceptor (D-A) type conjugated polymers is a key strategy for enhancing the performance of organic electronic devices. In this context, the electron-donating thiophene moiety and the electron-accepting pyridine moiety within the this compound unit can create an intramolecular charge transfer character, which is beneficial for applications in OSCs and nonlinear optics. taylorfrancis.com The precise arrangement of these units within the polymer chain is crucial for optimizing the material's optoelectronic properties.

While direct polymerization studies of this compound are not extensively documented, the principles derived from related thiophene-pyridine copolymers provide a strong indication of its potential. The table below summarizes the typical properties of such polymers.

| Property | Description | Potential Impact of this compound |

| Band Gap | The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). | The hydroxyl group can influence the electron density and conformation of the polymer backbone, thereby tuning the band gap. |

| Charge Carrier Mobility | The ease with which charges (electrons or holes) move through the material. | The pyridine unit can enhance electron transport, while the overall polymer structure affects packing and, consequently, mobility. |

| Solubility | The ability of the polymer to dissolve in a solvent, which is crucial for solution-based processing. | The hydroxyl group can increase polarity and potentially improve solubility in certain solvents, facilitating device fabrication. |

| Film Morphology | The microscopic structure and organization of the polymer chains in a thin film. | The ability to form well-ordered domains is critical for efficient charge transport. The hydroxyl group may influence intermolecular interactions and film morphology. |

Development of Functional Materials with Tailored Properties

The unique chemical structure of this compound makes it a valuable building block for the creation of functional materials with properties that can be precisely tailored for specific applications. The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the nitrogen atom in the pyridine ring), along with the versatile chemistry of the thiophene ring, allows for a high degree of molecular-level control over the material's final characteristics.